Vibralactone C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

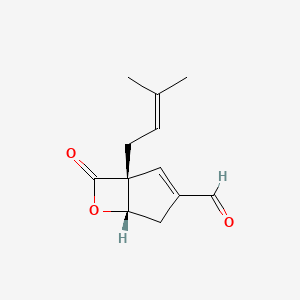

Vibralactone C is a natural product found in Boreostereum vibrans with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Vibralactone C is characterized by a fused bicyclic β-lactone skeleton, which contributes to its biological activity. The synthesis of this compound has been achieved through various chemical methodologies, including retro-iodolactonization and selective reductions, resulting in efficient yields . The compound's structural uniqueness makes it a subject of interest for synthetic chemists aiming to explore its derivatives for enhanced bioactivity.

Inhibition of Pancreatic Lipase

One of the most notable applications of this compound is its ability to inhibit pancreatic lipase, an enzyme crucial for fat digestion. The half-maximal inhibitory concentration (IC₅₀) of this compound has been reported to be as low as 14 nM, making it a promising candidate for anti-obesity treatments . This potency is comparable to that of Orlistat, a well-known FDA-approved weight-loss drug .

Antibiotic Potential

This compound has also been identified as a potent covalent inhibitor of caseinolytic peptidase ClpP, an enzyme implicated in bacterial virulence, particularly in Listeria monocytogenes. Unlike many β-lactones that target only one isoform of ClpP, this compound can bind both ClpP1 and ClpP2 isoforms, suggesting its potential as a broad-spectrum antibiotic . This dual binding capability enhances its attractiveness for further development into therapeutic agents against bacterial infections.

Case Study 1: Anti-Obesity Research

A recent study focused on the optimization of Vibralactone derivatives, including this compound, demonstrated significant inhibition of pancreatic lipase activity. The research involved structure-based modifications that resulted in derivatives with enhanced potency. These findings support the potential use of this compound as a lead compound in developing new anti-obesity drugs .

Case Study 2: Antibiotic Development

In another investigation, this compound was evaluated for its antibacterial properties against Listeria monocytogenes. The compound's ability to inhibit both isoforms of ClpP was highlighted, indicating its potential utility in treating infections caused by this pathogen. The study emphasized the need for further research into the mechanism of action and efficacy in vivo .

Comparative Efficacy Table

| Compound | Target Enzyme | IC₅₀ (μg/mL) | Notes |

|---|---|---|---|

| This compound | Pancreatic Lipase | 0.4 | Comparable to Orlistat |

| Orlistat | Pancreatic Lipase | 0.18 | FDA-approved anti-obesity drug |

| Vibralactone | ClpP (both isoforms) | N/A | Potential antibiotic against Listeria |

Análisis De Reacciones Químicas

Reduction to (±)-Vibralactone

Vibralactone C undergoes stereoselective reduction using sodium borohydride (NaBH₄) in a water-doped dimethyl ether (DME) system. This reaction selectively reduces the aldehyde group while preserving the β-lactone ring .

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reagents | NaBH₄ in DME/H₂O (100:1) |

| Conditions | 0–25°C, 40 minutes |

| Product | (±)-Vibralactone |

| Yield | 78% |

| Critical Factor | Water content prevents β-lactone hydrolysis . |

Hydrolysis of the β-Lactone Ring

Under standard reduction conditions (e.g., NaBH₄ in methanol), the β-lactone ring in this compound is hydrolyzed to a hydroxy methyl ester, demonstrating the scaffold’s sensitivity to nucleophilic attack .

Key Structural and Reactivity Insights

-

β-Lactone Reactivity : The strained four-membered lactone ring is highly susceptible to nucleophilic attack (e.g., by alcohols, amines), limiting its stability under protic conditions .

-

Stereochemical Control : Reduction and cyclization steps exhibit high diastereoselectivity, critical for forming the fused bicyclic core .

-

Synthetic Utility : this compound serves as a precursor for derivatives like acetylated vibralactones, enabling structure-activity studies .

Propiedades

Fórmula molecular |

C12H14O3 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

(1R,5S)-1-(3-methylbut-2-enyl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-ene-3-carbaldehyde |

InChI |

InChI=1S/C12H14O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6-7,10H,4-5H2,1-2H3/t10-,12+/m0/s1 |

Clave InChI |

NONXCMZACNHNHI-CMPLNLGQSA-N |

SMILES isomérico |

CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)C=O)C |

SMILES canónico |

CC(=CCC12C=C(CC1OC2=O)C=O)C |

Sinónimos |

vibralactone C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.